REACTION_CXSMILES
|
COO[CH:4](OOC)[CH2:5]Br.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[S:27])=[CH:24][CH:23]=1>C(O)C>[S:27]1[CH:5]=[CH:4][N:28]=[C:26]1[C:25]1[CH:29]=[CH:30][C:22]([OH:21])=[CH:23][CH:24]=1
|
Name
|
bromoacetaldehyde dimethoxyacetal
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
COOC(CBr)OOC
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=S)N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about twenty-four hours
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was redissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with saturated aqueous sodium carbonate
|
Type
|
WASH
|
Details
|
The combined organic extracts were then washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (hexanes to 10% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |